2,5-Pyrrolidinedione, 1-(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)-
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Overview
Description
2,5-Pyrrolidinedione, 1-(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)- is a complex organic compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of pyrrolidinedione and contains a nitrogen mustard group, making it a potent alkylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)- typically involves the incorporation of a nitrogen mustard group into a pyrrolidinedione ring system. One common method includes the reaction of 2,5-pyrrolidinedione with 4-(bis(2-chloroethyl)amino)phenyl-1-oxobutoxy under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as distillation and purification to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrogen mustard group, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2,5-Pyrrolidinedione, 1-(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Primarily researched for its anti-tumor properties, particularly against lymphocytic leukemia.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The compound exerts its effects primarily through its alkylating properties. The nitrogen mustard group can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, making it a potent anti-tumor agent .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler γ-lactam with various industrial uses.
Succinimide: Another pyrrolidinedione derivative with different applications in pharmaceuticals.
Uniqueness
What sets 2,5-Pyrrolidinedione, 1-(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)- apart is its incorporation of the nitrogen mustard group, which imparts significant anti-tumor activity. This makes it particularly valuable in cancer research and treatment .
Properties
CAS No. |
56842-79-6 |
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Molecular Formula |
C18H22Cl2N2O4 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C18H22Cl2N2O4/c19-10-12-21(13-11-20)15-6-4-14(5-7-15)2-1-3-18(25)26-22-16(23)8-9-17(22)24/h4-7H,1-3,8-13H2 |
InChI Key |
XORXHHUFMDZCAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
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